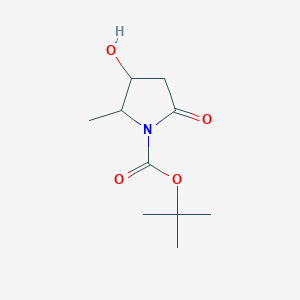
(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, PCC, dichloromethane, room temperature.
Reduction: LiAlH4, NaBH4, ethanol or ether, room temperature.
Substitution: Alkyl halides, nucleophiles, organic solvents, room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry: tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound in various biochemical assays .
Medicine: It is used in the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate is used in the production of fine chemicals and specialty chemicals. It is also used in the manufacture of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The compound can also interact with proteins and nucleic acids, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-butyl 3-aminopyrrolidine-1-carboxylate
- tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
Comparison: tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher stability and a broader range of applications in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHDLCFAHVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














